An In-depth Technical Guide to the Synthesis and Properties of 2-Oxocyclohexanecarboxamide
An In-depth Technical Guide to the Synthesis and Properties of 2-Oxocyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-oxocyclohexanecarboxamide, a valuable intermediate in organic synthesis. The document details its synthesis, physicochemical properties, and safety information, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Chemical and Physical Properties
2-Oxocyclohexanecarboxamide is a white crystalline solid.[1] While extensive experimental data is not widely published, a compilation of computed and available experimental properties is presented below.
Table 1: Physicochemical Properties of 2-Oxocyclohexanecarboxamide [2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 141.17 g/mol | PubChem[2] |
| Melting Point | 127.1-129.5 °C | Patent Data[1] |
| Boiling Point | (Not available) | |
| Solubility | (Specific data not available) | |
| IUPAC Name | 2-oxocyclohexane-1-carboxamide | PubChem[2] |
| CAS Number | 22945-27-3 | PubChem[2] |
Synthesis of 2-Oxocyclohexanecarboxamide
The primary synthetic route to 2-oxocyclohexanecarboxamide is a one-pot reaction involving the condensation of cyclohexanone and urea, followed by the hydrolysis of the resulting spirocyclic intermediate.[1][3] An alternative conceptual pathway involves the amidation of a 2-oxocyclohexanecarboxylate ester.
Method 1: One-Pot Synthesis from Cyclohexanone and Urea
This method, detailed in patent literature, offers a direct approach to 2-oxocyclohexanecarboxamide. The reaction proceeds in two main stages: the initial condensation to form a spirolactam, and the subsequent hydrolysis to yield the final product.[1][3]
Experimental Protocol:
Step 1: Condensation
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In a three-neck flask equipped with a reflux condenser and a mechanical stirrer, combine cyclohexanone, urea, a catalytic amount of a non-oxide proton acid (e.g., phosphoric acid), and an arene solvent (e.g., xylene or toluene) to act as a water-carrying agent.[1] A typical molar ratio of cyclohexanone to urea is greater than 2:1.[3]
-
Heat the mixture to reflux (approximately 135-140 °C) for 2.5 to 3 hours.[1] During this time, water is removed azeotropically.
-
The formation of a spirocyclic intermediate occurs during this stage.
Step 2: Hydrolysis
-
After the reflux period, add 1M dilute sulfuric acid to the reaction mixture.[1]
-
Heat the mixture to facilitate the hydrolysis of the spiro ring.[1]
-
Upon completion of the reaction, the product, 2-oxocyclohexanecarboxamide, can be isolated. This may involve collecting and cooling the reaction mixture to induce crystallization.[1]
Yield: The total yield, based on the consumption of cyclohexanone, is reported to be in the range of 65-78%.[1]
Logical Relationship for the One-Pot Synthesis:
Method 2: Synthesis via Ethyl 2-Oxocyclohexanecarboxylate (Conceptual Pathway)
Step 1: Synthesis of Ethyl 2-Oxocyclohexanecarboxylate
This precursor can be synthesized from cyclohexanone and diethyl carbonate.[4][5]
Experimental Protocol:
-
To a flask containing diethyl carbonate and dry tetrahydrofuran (THF), add sodium hydride (NaH) under stirring.[4]
-
Heat the mixture to reflux for approximately 1 hour.[4]
-
Add a solution of cyclohexanone in anhydrous THF dropwise to the refluxing mixture over about 30 minutes.[4]
-
Continue to reflux the mixture for an additional 1.5 hours.[4]
-
After cooling, hydrolyze the mixture with 3N hydrochloric acid.[4]
-
Perform an extraction with dichloromethane (DCM), dry the combined organic layers, and evaporate the solvent to obtain ethyl 2-oxocyclohexanecarboxylate.[4]
Step 2: Amidation (Proposed)
-
The synthesized ethyl 2-oxocyclohexanecarboxylate would then be reacted with a source of ammonia (e.g., aqueous or alcoholic ammonia solution).
-
This reaction would likely require heating to drive the aminolysis of the ester to the corresponding amide.
-
Purification would likely involve crystallization or chromatography.
Experimental Workflow for Conceptual Synthesis:
References
- 1. rsc.org [rsc.org]
- 2. Ethyl 2-oxocyclohexanecarboxylate(1655-07-8) 13C NMR [m.chemicalbook.com]
- 3. US4169952A - Process for the preparation of cyclohexanone-2-carboxamide - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. 2-Oxocyclohexanecarboxamide | C7H11NO2 | CID 587989 - PubChem [pubchem.ncbi.nlm.nih.gov]
